2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride
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Overview
Description
2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with piperidine in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the product is isolated as a hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit DNA replication in bacterial cells, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 2-Mercapto-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
Uniqueness
2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride is unique due to its specific combination of the thiadiazole ring with a piperidine moiety. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Biological Activity
2-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride is a compound that has garnered attention for its potential biological activities. The thiadiazole moiety, particularly the 1,3,4-thiadiazole derivatives, is known for a wide range of pharmacological properties including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring linked to a 5-methyl-1,3,4-thiadiazole group via a sulfanyl (thioether) linkage. This unique structure may contribute to its biological activity.
Molecular Formula
- Molecular Formula : C₈H₁₃N₃S₂
- Molecular Weight : 205.34 g/mol
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown activity against various bacterial strains including both Gram-positive and Gram-negative bacteria.
Compound | Target Organisms | MIC (μg/mL) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 32.6 | |
This compound | Escherichia coli | 47.5 | |
Thiadiazole derivatives | Candida albicans | 24–26 (fluconazole control) |
The minimum inhibitory concentration (MIC) values suggest that this compound may be effective against specific pathogens and could be developed into a therapeutic agent.
Antifungal Activity
The antifungal properties of thiadiazole derivatives have been documented extensively. Compounds similar to this compound have demonstrated effectiveness against fungal strains such as Candida albicans and Aspergillus niger.
Case Studies
A study by Dogan et al. highlighted the antimicrobial efficacy of various substituted thiadiazoles against Staphylococcus aureus, showing that modifications at the amine group significantly influenced activity levels. The introduction of halogen atoms was found to enhance antibacterial effects against Gram-positive bacteria while oxygenated substituents improved antifungal activity against A. niger and C. albicans .
While specific mechanisms for the compound's action remain to be fully elucidated, it is hypothesized that the thiadiazole ring may interfere with microbial cell wall synthesis or disrupt cellular metabolism due to its structural similarities with known antibiotics . The presence of the piperidine ring may also play a role in enhancing membrane permeability or binding affinity to target sites.
Properties
Molecular Formula |
C9H16ClN3S2 |
---|---|
Molecular Weight |
265.8 g/mol |
IUPAC Name |
2-methyl-5-(piperidin-2-ylmethylsulfanyl)-1,3,4-thiadiazole;hydrochloride |
InChI |
InChI=1S/C9H15N3S2.ClH/c1-7-11-12-9(14-7)13-6-8-4-2-3-5-10-8;/h8,10H,2-6H2,1H3;1H |
InChI Key |
GSPOZTQIWWETCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2CCCCN2.Cl |
Origin of Product |
United States |
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